Mechanism of Action of 2,6-Difluorobenzhydrazide Compounds: An In-depth Technical Guide
Mechanism of Action of 2,6-Difluorobenzhydrazide Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Compounds featuring the 2,6-difluorobenzhydrazide scaffold and its close structural analogs, particularly 2,6-difluorobenzamides, have emerged as a versatile class of molecules with significant therapeutic potential across multiple domains. Extensive research has elucidated several distinct mechanisms of action, positioning these compounds as promising candidates for antibacterial, anticancer, and neuroprotective applications. This technical guide provides a comprehensive overview of the core mechanisms of action, supported by quantitative bioactivity data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. While much of the detailed mechanistic work has been conducted on the closely related 2,6-difluorobenzamide derivatives, the structural and electronic similarity allows for strong inferences to be made regarding the biological activities of 2,6-difluorobenzhydrazide.
The primary mechanisms of action covered in this guide are:
-
Antibacterial Activity via FtsZ Inhibition: These compounds disrupt bacterial cell division by targeting the essential cytoskeletal protein FtsZ, leading to filamentation and cell death.
-
Anticancer Activity through Store-Operated Calcium Entry (SOCE) Inhibition: By blocking the influx of calcium through store-operated channels, these molecules interfere with signaling pathways crucial for cancer cell migration and proliferation.
-
Induction of Apoptosis in Cancer Cells: The broader class of hydrazone-containing compounds, which includes 2,6-difluorobenzhydrazide, has been shown to trigger programmed cell death through mitochondria-dependent caspase activation.
-
Neuroprotective Potential via Acetylcholinesterase (AChE) Inhibition: Certain derivatives have demonstrated the ability to inhibit acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.
This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this promising class of compounds.
Antibacterial Mechanism: Targeting the Bacterial Cell Division Protein FtsZ
A primary and well-characterized mechanism of action for 2,6-difluorobenzamide derivatives is the inhibition of the bacterial protein FtsZ.[1][2][3][4] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis.[5][6] It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell constriction.
Inhibition of FtsZ function by 2,6-difluorobenzamide compounds disrupts this process, leading to the inability of the bacteria to divide, resulting in cell filamentation and eventual lysis.[1] These compounds have shown particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][5]
Signaling Pathway: Disruption of Bacterial Cell Division
The inhibition of FtsZ by 2,6-difluorobenzamide derivatives directly interferes with the formation and function of the Z-ring. This disruption can occur through various sub-mechanisms, including the inhibition of FtsZ polymerization and the modulation of its GTPase activity. The ultimate consequence is the cessation of cell division.
Caption: FtsZ Inhibition Pathway.
Quantitative Data: Antibacterial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of various 2,6-difluorobenzamide derivatives against different bacterial strains.
| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| 7 | 3-chloroalkoxy derivative | Bacillus subtilis | 0.25-1 | [1][4] |
| Staphylococcus aureus | <10 | [1][4] | ||
| S. aureus (Resistant) | <10 | [1][4] | ||
| 12 | 3-bromoalkoxy derivative | Bacillus subtilis | 0.25-1 | [1][4] |
| Staphylococcus aureus | <10 | [1][4] | ||
| S. aureus (Resistant) | <10 | [1][4] | ||
| 17 | 3-alkyloxy derivative | Bacillus subtilis | 0.25-1 | [1][4] |
| Staphylococcus aureus | <10 | [1][4] | ||
| S. aureus (Resistant) | <10 | [1][4] | ||
| II.c | 1,2,4-oxadiazole with 4-tert-butylphenyl | S. aureus ATCC 29213 | 0.5-1 | |
| S. aureus SF8300 (MRSA) | 0.5-1 | |||
| S. aureus ST20171643 (Daptomycin-R) | 0.5-1 | |||
| V.b | N-methyl-1,2,3-triazole with phenyl | S. aureus ATCC 29213 | 1 | |
| S. aureus SF8300 (MRSA) | 1 | |||
| S. aureus ST20171643 (Daptomycin-R) | 1 |
Experimental Protocols: FtsZ Inhibition Assays
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.
-
Reagents and Equipment:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl₂, pH 6.5)
-
GTP stock solution (e.g., 10 mM in polymerization buffer)
-
2,6-Difluorobenzhydrazide compound stock solution (in DMSO)
-
Fluorometer or spectrophotometer with a 90° light scattering module
-
Cuvettes or 96-well plates
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette or well containing polymerization buffer.
-
Add FtsZ protein to a final concentration of approximately 5-12 µM.
-
Add the 2,6-difluorobenzhydrazide compound at various concentrations. Include a DMSO vehicle control.
-
Incubate the mixture at 30°C for 5-10 minutes to allow for compound binding.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin monitoring the change in light scattering at a 90° angle (e.g., excitation and emission wavelengths of 350 nm) over time (e.g., for 15-30 minutes).
-
Analyze the data by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.
-
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.
-
Reagents and Equipment:
-
Purified FtsZ protein
-
Polymerization buffer
-
GTP stock solution
-
2,6-Difluorobenzhydrazide compound stock solution
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
-
-
Procedure:
-
Set up reactions in a 96-well plate containing polymerization buffer, FtsZ protein (e.g., 5 µM), and various concentrations of the test compound or vehicle control.
-
Pre-incubate the plate at 30°C for 5-10 minutes.
-
Initiate the reaction by adding GTP.
-
At various time points, stop the reaction in different wells by adding the phosphate detection reagent.
-
After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the rate of GTP hydrolysis for each compound concentration and determine the IC50 value.
-
Caption: Experimental Workflow for FtsZ Inhibitor Characterization.
Anticancer Mechanism: Inhibition of Store-Operated Calcium Entry (SOCE)
A distinct mechanism of action identified for 2,6-difluorobenzamide derivatives is the inhibition of store-operated calcium entry (SOCE).[7] SOCE is a critical Ca²⁺ influx pathway in non-excitable cells, including many types of cancer cells. It is activated upon the depletion of Ca²⁺ from the endoplasmic reticulum (ER) and is mediated by the interaction of the ER Ca²⁺ sensor STIM1 and the plasma membrane Ca²⁺ channel Orai1.
Augmented SOCE is implicated in cancer progression, particularly in promoting cell migration and proliferation.[7][8] By inhibiting SOCE, 2,6-difluorobenzamide compounds can disrupt these oncogenic processes.
Signaling Pathway: SOCE and Downstream Effectors in Cancer Cell Migration
Inhibition of SOCE by 2,6-difluorobenzamide derivatives blocks the sustained increase in intracellular Ca²⁺ required for various downstream signaling events that drive cell migration. This includes the modulation of focal adhesion dynamics and cytoskeletal rearrangements.
Caption: SOCE Inhibition Pathway in Cancer Cell Migration.
Quantitative Data: SOCE Inhibition
| Compound ID | Description | Assay | IC50 | Reference |
| MPT0M004 (8a) | 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide | SOCE Inhibition | Potent Inhibitor | [7] |
| 36 | 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide | CRAC Channel Inhibition | Potent Inhibitor | [9] |
Experimental Protocols: SOCE and Cell Migration Assays
This protocol uses a ratiometric calcium indicator (e.g., Fura-2) to measure changes in intracellular calcium concentration.
-
Reagents and Equipment:
-
Adherent cancer cell line
-
Calcium-free buffer (e.g., HBSS)
-
Buffer containing CaCl₂
-
Fura-2 AM (or other suitable Ca²⁺ indicator)
-
Pluronic F-127
-
ER Ca²⁺ store depleting agent (e.g., thapsigargin)
-
2,6-Difluorobenzhydrazide compound
-
Fluorescence microscopy system with ratiometric imaging capabilities
-
-
Procedure:
-
Seed cells on glass-bottom dishes.
-
Load cells with Fura-2 AM (e.g., 2-5 µM) in calcium-free buffer, often with Pluronic F-127 to aid solubilization, for 30-60 minutes.
-
Wash cells with calcium-free buffer to remove excess dye.
-
Mount the dish on the microscope and perfuse with calcium-free buffer.
-
Record the baseline fluorescence ratio (F340/F380).
-
Add the test compound and incubate for a defined period.
-
Add thapsigargin to the calcium-free buffer to deplete ER stores, observing a transient increase in cytosolic Ca²⁺.
-
Re-introduce buffer containing CaCl₂ to the cells. The subsequent rise in the F340/F380 ratio represents SOCE.
-
Quantify SOCE by measuring the peak or area under the curve of the second Ca²⁺ increase and compare treated cells to controls.
-
This assay assesses the ability of a sheet of cells to migrate and close a "wound" created in the monolayer.
-
Reagents and Equipment:
-
Adherent cancer cell line
-
Cell culture plates (e.g., 24-well plates)
-
Sterile pipette tip (e.g., p200) or a specialized wound-making tool
-
Cell culture medium with reduced serum (to minimize proliferation)
-
2,6-Difluorobenzhydrazide compound
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a plate and grow them to a confluent monolayer.
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash with PBS to remove dislodged cells.
-
Replace the medium with low-serum medium containing various concentrations of the test compound or vehicle control.
-
Capture images of the wound at time zero.
-
Incubate the plate under standard cell culture conditions.
-
Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure and compare the effect of the compound to the control.
-
Additional and Related Mechanisms of Action
The hydrazone moiety present in 2,6-difluorobenzhydrazide is a common pharmacophore in compounds exhibiting anticancer and neuroprotective activities.
Anticancer Activity: Induction of Apoptosis
Hydrazone derivatives have been reported to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[10][11] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade.
Caption: Hydrazone-Induced Apoptosis Pathway.
Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease.[12][13] By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors increase its levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Certain hydrazone-containing compounds have been identified as AChE inhibitors.
Quantitative Data: Anticancer and AChE Inhibitory Activities
The following table presents IC50 values for representative hydrazone derivatives.
| Compound Class | Target Cell Line / Enzyme | Activity | IC50 Value | Reference |
| Quinoline-based dihydrazone (3c) | BGC-823 (Gastric Cancer) | Antiproliferative | 7.01-34.32 µM (range for series) | [14] |
| BEL-7402 (Hepatoma) | Antiproliferative | 7.01-34.32 µM (range for series) | [14] | |
| MCF-7 (Breast Cancer) | Antiproliferative | 7.05 µM | [14] | |
| A549 (Lung Cancer) | Antiproliferative | 7.01-34.32 µM (range for series) | [14] | |
| Quinoline hydrazide (17) | SH-SY5Y (Neuroblastoma) | Antiproliferative | 2.9 µM | [11] |
| Kelly (Neuroblastoma) | Antiproliferative | 1.3 µM | [11] | |
| Galantamine Derivative (8) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 28 nM | [13] |
| Dithienylethene-tacrine (11a) | Acetylcholinesterase (AChE) | Enzyme Inhibition | Nanomolar range | [15] |
Experimental Protocols: Apoptosis and AChE Inhibition Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Equipment:
-
Suspension or adherent cancer cell line
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Reagents and Equipment:
-
Treated cell lysates
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate and assay buffer.
-
Incubate at 37°C.
-
Measure the absorbance or fluorescence at regular intervals.
-
The amount of cleaved substrate is proportional to the caspase-3 activity.
-
This colorimetric assay measures AChE activity based on the reaction of thiocholine (produced from acetylthiocholine by AChE) with DTNB (Ellman's reagent) to produce a yellow product.
-
Reagents and Equipment:
-
Purified AChE
-
Acetylthiocholine (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add buffer, AChE solution, DTNB, and the test compound at various concentrations (or vehicle control).
-
Pre-incubate the mixture for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate, ATCh.
-
Immediately begin monitoring the increase in absorbance at 412 nm over time.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Conclusion
The 2,6-difluorobenzhydrazide scaffold and its analogs represent a highly promising area for drug discovery and development. Their ability to engage with multiple, distinct biological targets—ranging from bacterial cell division machinery to calcium signaling pathways in cancer cells and key enzymes in neurodegenerative disease—underscores their therapeutic versatility. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide provide a solid foundation for further research and optimization of these compounds. Future work should focus on elucidating the structure-activity relationships for each mechanism of action and on evaluating the in vivo efficacy and safety profiles of lead candidates. The continued exploration of this chemical space is likely to yield novel and effective therapeutic agents for a range of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of store-operated calcium entry in MDA-MB-468 basal A breast cancer cells: consequences on calcium signalling, cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Potent and Selective Calcium Release-Activated Calcium Channel Inhibitor: 2,6-Difluoro- N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide. Structure-Activity Relationship and Preclinical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Acetylcholinesterase Inhibitors with Photoswitchable Inhibition of β-Amyloid Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
